(S)-1-Benzyl-3-(phenylthio)pyrrolidine
Description
Significance of Enantiopure Heterocycles in Synthetic and Medicinal Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are ubiquitous in nature and synthetic chemistry. A vast number of pharmaceuticals and biologically active agrochemicals are heterocyclic. When these rings contain stereogenic centers, the specific three-dimensional arrangement, or stereochemistry, of the atoms becomes critically important.
Enantiopure heterocycles, which are samples containing only one of the two possible enantiomers, are of immense value. The biological activity of a chiral molecule is often dependent on its specific stereoisomer, as it interacts with chiral biological targets like enzymes and receptors. One enantiomer may exhibit a desired therapeutic effect, while the other could be inactive or even cause harmful side effects. This necessity for stereochemical purity has propelled the development of asymmetric synthesis, a field dedicated to creating single enantiomers of chiral compounds.
Contextualization of the Pyrrolidine (B122466) Core as a Privileged Scaffold
The five-membered pyrrolidine ring is a nitrogen-containing heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry and drug design. nih.govrsc.orgrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. The advantages of the pyrrolidine scaffold are numerous:
Three-Dimensional Complexity : Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar, allowing it to explore three-dimensional space more effectively and make more specific contacts with biological targets. nih.gov
Stereogenic Centers : The pyrrolidine ring can possess multiple stereogenic carbon atoms, leading to a variety of distinct stereoisomers, each with potentially unique biological profiles. nih.gov
Synthetic Accessibility : The non-essential amino acid L-proline, which features a pyrrolidine ring, is an inexpensive and readily available chiral starting material for the synthesis of a vast array of enantiopure pyrrolidine derivatives. unipa.it
Proven Track Record : The pyrrolidine nucleus is a core component in numerous FDA-approved drugs, highlighting its importance and utility in pharmaceutical sciences. unipa.it
Furthermore, chiral pyrrolidines are widely used as organocatalysts and as ligands for transition metals, where they serve as effective controllers of stereochemistry in asymmetric reactions. unipa.it
Overview of (S)-1-Benzyl-3-(phenylthio)pyrrolidine as a Model Chiral Building Block or Ligand
This compound (CAS Number: 722545-11-1) is a chiral molecule that exemplifies the utility of functionalized pyrrolidine derivatives in asymmetric synthesis. bldpharm.com It is recognized as a chiral building block, meaning it serves as a prefabricated, enantiopure unit for constructing more complex chiral molecules. bldpharm.com
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₉NS |
| Molecular Weight | 269.41 g/mol |
| Stereochemistry | (S) |
| Functional Groups | Tertiary Amine, Thioether, Benzyl (B1604629) Group, Phenyl Group |
Synthesis
While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically inferred from established chemical transformations of its precursors. A highly plausible and efficient method involves the Mitsunobu reaction, a powerful tool in organic synthesis for converting alcohols into a variety of other functional groups with inversion of stereochemistry. google.comnih.govmdpi.com
The synthesis would logically start from the readily available chiral alcohol, (R)-1-Benzyl-3-pyrrolidinol. The key step is the reaction of this alcohol with thiophenol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The Mitsunobu reaction proceeds with a clean inversion of the stereocenter at the carbon bearing the hydroxyl group. Therefore, the (R)-alcohol precursor yields the desired (S)-thioether product.
Reaction Scheme: Plausible Synthesis via Mitsunobu Reaction (R)-1-Benzyl-3-pyrrolidinol + Thiophenol --(PPh₃, DEAD)--> this compound
This stereoinversion is a crucial feature of the Mitsunobu reaction, making it an ideal strategy for accessing specific enantiomers of chiral compounds like this one. google.com
Role as a Chiral Building Block and Ligand
The structure of this compound contains several key features that make it a valuable tool in asymmetric synthesis:
Defined Stereochemistry : The (S)-configuration at the C-3 position provides a defined chiral environment. When incorporated into a larger molecule or catalyst, this stereocenter can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
Coordinating Atoms : The nitrogen of the pyrrolidine ring and the sulfur of the thioether group can act as Lewis bases. This allows the molecule to function as a bidentate ligand, coordinating to metal centers. Chiral ligands are essential components of many asymmetric catalysts, where they create a chiral environment around the metal that directs the enantioselectivity of the catalyzed reaction. Chiral thioethers, in particular, have been successfully employed in a range of asymmetric transformations. rsc.org
Synthetic Handle : The phenylthio group can be further modified or removed, making it a versatile synthetic handle for subsequent chemical transformations.
Structure
3D Structure
Properties
Molecular Formula |
C17H19NS |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-phenylsulfanylpyrrolidine |
InChI |
InChI=1S/C17H19NS/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)19-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 |
InChI Key |
FFZCMGLSJMOGPP-KRWDZBQOSA-N |
Isomeric SMILES |
C1CN(C[C@H]1SC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1SC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for S 1 Benzyl 3 Phenylthio Pyrrolidine
Strategies for Asymmetric Pyrrolidine (B122466) Ring Construction
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed. In the context of pyrrolidine synthesis, chiral auxiliaries can be employed in various reactions, such as conjugate additions or alkylations, to build the chiral carbon framework. For instance, a prochiral substrate can be attached to a chiral auxiliary, undergo a diastereoselective cyclization to form the pyrrolidine ring, and then the auxiliary is cleaved to yield the enantiomerically enriched product. While specific examples leading directly to (R)-1-Benzyl-3-pyrrolidinol are not extensively documented, the general principle remains a viable strategy.
Asymmetric Organocatalytic Cyclization Reactions
Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. Chiral secondary amines, such as proline and its derivatives, are particularly effective in catalyzing the asymmetric formation of pyrrolidines. These catalysts can activate substrates through the formation of chiral enamines or iminium ions, facilitating enantioselective cyclization reactions. For example, the intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, can produce highly enantioenriched pyrrolidine derivatives. The development of novel pyrrolidine-based organocatalysts with bulky substituents has been shown to be effective in Michael additions, achieving high enantioselectivities.
Metal-Catalyzed Asymmetric Hydrogenation or Reduction Routes
Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the stereoselective synthesis of chiral compounds. For the synthesis of chiral pyrrolidines, this can involve the asymmetric hydrogenation of a suitable pyrrole or pyrroline precursor. The choice of a chiral phosphine (B1218219) ligand coordinated to a metal center (e.g., rhodium, ruthenium, or iridium) is crucial for achieving high enantioselectivity.
Alternatively, the asymmetric reduction of a prochiral ketone, such as 1-benzylpyrrolidin-3-one, can furnish the desired chiral alcohol. This can be achieved using chiral reducing agents or through catalytic transfer hydrogenation with a chiral catalyst. Enzymatic reductions also offer a highly selective route. For instance, the asymmetric reduction of 1-benzyl-3-pyrrolidinone using a ketoreductase can yield enantiopure 1-benzyl-3-hydroxypyrrolidine.
| Method | Precursor | Catalyst/Reagent | Product | Key Feature |
| Asymmetric Hydrogenation | Substituted Pyrrole | Chiral Rhodium Complex | Chiral Pyrrolidine | High diastereoselectivity |
| Asymmetric Reduction | 1-Benzylpyrrolidin-3-one | Ketoreductase | (R)- or (S)-1-Benzyl-3-pyrrolidinol | High enantioselectivity |
Enantioselective Intramolecular Cycloaddition Reactions
1,3-dipolar cycloaddition reactions involving azomethine ylides are a powerful tool for the construction of the pyrrolidine ring. When conducted intramolecularly and in the presence of a chiral catalyst, this method can afford highly functionalized and enantioenriched pyrrolidines. Silver(I) and copper(I) complexes with chiral ligands have been widely employed to catalyze these transformations, enabling control over the developing stereocenters.
Stereocontrolled Installation of the Phenylthio Moiety
Once the chiral pyrrolidine core, specifically (R)-1-Benzyl-3-pyrrolidinol, is synthesized, the next critical step is the introduction of the phenylthio group at the C-3 position with inversion of stereochemistry to yield the desired (S)-enantiomer.
Stereospecific Sulfenylation Reactions
A highly effective method for achieving this transformation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including thioethers, with a predictable inversion of stereochemistry at the reacting center. wikipedia.org
In the synthesis of (S)-1-Benzyl-3-(phenylthio)pyrrolidine, (R)-1-Benzyl-3-pyrrolidinol is treated with thiophenol in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The reaction proceeds via an Sₙ2 mechanism, where the hydroxyl group is activated by the Mitsunobu reagents and subsequently displaced by the thiophenolate nucleophile. This results in a clean inversion of the stereocenter at C-3, converting the (R)-alcohol into the (S)-thioether.
Reaction Scheme for Stereospecific Sulfenylation:
| Starting Material | Reagents | Product | Stereochemical Outcome |
| (R)-1-Benzyl-3-pyrrolidinol | Thiophenol, PPh₃, DEAD/DIAD | This compound | Inversion of configuration |
This stereospecific sulfenylation is a cornerstone in the synthesis of this compound, ensuring the final product is obtained with high enantiomeric purity. The reliability and predictability of the Mitsunobu reaction make it a favored method for this key transformation.
Utilization of Chiral Sulfenylation Reagents
While the use of chiral sulfenylation reagents for the direct asymmetric sulfenylation of pyrrolidine precursors is a conceptually appealing strategy, a comprehensive review of the scientific literature does not reveal specific, well-established methodologies for the synthesis of this compound using this approach. The predominant and more reliably documented methods rely on the use of chiral precursors, such as enantiomerically pure hydroxypyrrolidines, followed by stereospecific functional group interconversion.
N-Benzylation Strategies and Protecting Group Manipulations
The synthesis of the target molecule necessitates the presence of a benzyl (B1604629) group on the pyrrolidine nitrogen. This can be achieved at different stages of the synthesis. One common strategy is to start with a commercially available or readily synthesized N-benzyl protected precursor, such as (R)-1-Benzyl-3-hydroxypyrrolidine. chemicalbook.comsigmaaldrich.com In this case, the benzyl group serves as both a protecting group and a permanent structural feature of the final molecule.
Alternatively, if the synthesis commences with a different N-protected pyrrolidine derivative, a deprotection-rebenzylation sequence may be required. For instance, if a tert-butoxycarbonyl (Boc) protecting group is used during the initial steps, it can be removed under acidic conditions, followed by N-benzylation of the resulting secondary amine. Standard N-benzylation conditions typically involve the use of benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like acetonitrile or dichloromethane.
In some synthetic routes, particularly those involving sensitive functional groups, the benzyl group may need to be removed. Acid-facilitated debenzylation has been reported for N-Boc, N-benzyl double protected aminopyridine derivatives, which could be applicable to pyrrolidine systems. nih.gov
Optimization of Reaction Conditions for Enantiomeric Excess and Chemical Yield
The efficiency of the synthesis of this compound is critically dependent on the optimization of the key transformation step, typically the Mitsunobu reaction. Several parameters can be adjusted to maximize both the chemical yield and the enantiomeric excess (ee) of the product.
The choice of reagents, including the phosphine and the azodicarboxylate, can significantly impact the reaction outcome. While triphenylphosphine and DEAD are classic choices, other reagents have been developed to simplify purification and improve reaction efficiency. organic-chemistry.org The solvent also plays a crucial role, with tetrahydrofuran (THF) being a common choice for Mitsunobu reactions.
Temperature control is vital to minimize side reactions and prevent racemization. The reaction is often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov The stoichiometry of the reagents is another key parameter to optimize. An excess of the phosphine and azodicarboxylate is often used to ensure complete conversion of the alcohol.
The following table summarizes typical conditions and outcomes for the Mitsunobu reaction in the synthesis of chiral thioethers from chiral alcohols, illustrating the high yields and stereospecificity that can be achieved.
| Precursor Alcohol | Nucleophile | Phosphine/Azodicarboxylate | Solvent | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Chiral Secondary Alcohol | Thiophenol | PPh₃ / DEAD | THF | High | >99% (with inversion) | nih.govmdpi.com |
| (R)-Alcohol | p-Nitrobenzoic Acid | PPh₃ / DIAD | Toluene | 85 | 98% | google.com |
| Chiral Secondary Alcohol | Succinimide | PPh₃ / DIAD | THF | 88 | >99% | researchgate.net |
This table presents representative data for Mitsunobu reactions on various chiral alcohols to illustrate the general effectiveness of the method in achieving high yield and enantioselectivity with inversion of configuration. Specific data for the reaction of (R)-1-Benzyl-3-hydroxypyrrolidine with thiophenol would require access to specific experimental reports.
Green Chemistry Principles and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of this compound, several aspects can be considered from a green chemistry perspective.
One of the main drawbacks of the traditional Mitsunobu reaction is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification and generate significant waste. researchgate.net Research has focused on developing catalytic versions of the Mitsunobu reaction to address this issue. For instance, the use of an iron catalyst and atmospheric oxygen as a re-oxidant for a catalytic amount of a hydrazine derivative has been reported as a greener alternative. chemistryviews.org
The choice of solvents is another important consideration. While THF is commonly used, exploring greener solvent alternatives is an active area of research. whiterose.ac.uk Furthermore, optimizing reaction conditions to improve atom economy and reduce the number of synthetic steps aligns with the principles of green chemistry. One-pot procedures, where multiple transformations are carried out in a single reaction vessel, can also contribute to a more sustainable synthesis by reducing solvent usage and waste generation.
Chiroptical Properties and Absolute Configuration Elucidation of S 1 Benzyl 3 Phenylthio Pyrrolidine
Determination of Enantiomeric Excess and Optical Purity
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. The determination of ee is crucial in asymmetric synthesis to assess the effectiveness of a stereoselective reaction. Several chromatographic and spectroscopic methods are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. heraldopenaccess.usnih.govsemanticscholar.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. nih.govsigmaaldrich.com
The enantiomeric excess of (S)-1-Benzyl-3-(phenylthio)pyrrolidine can be determined by injecting a sample onto a chiral HPLC column and integrating the peak areas of the two enantiomers. The ee is then calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the areas of the peaks corresponding to the (S) and (R) enantiomers, respectively. A typical separation might employ a column like a Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. nih.gov
Fictional data for illustrative purposes
| Parameter | Value |
|---|---|
| Column | Chiralpak® IB (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 14.8 min |
Gas Chromatography (GC) with Chiral Stationary Phases
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers. gcms.czsigmaaldrich.com Similar to chiral HPLC, this method relies on a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to achieve separation. gcms.cz For the analysis of this compound, derivatization may be necessary to increase its volatility and improve chromatographic performance. The principles of quantification of enantiomeric excess are the same as in HPLC, based on the relative peak areas of the separated enantiomers.
Fictional data for illustrative purposes
| Parameter | Value |
|---|---|
| Column | Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 150 °C (hold 2 min), then ramp to 220 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (R-enantiomer) | 18.2 min |
| Retention Time (S-enantiomer) | 18.9 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). libretexts.orgwordpress.com These reagents are themselves enantiomerically pure and form transient diastereomeric complexes with the enantiomers of the analyte. libretexts.org This interaction leads to differential chemical shifts for corresponding protons in the two enantiomers, allowing for their distinct signals to be observed and integrated. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used for this purpose. google.com In the ¹H NMR spectrum of a racemic mixture of 1-Benzyl-3-(phenylthio)pyrrolidine in the presence of a CSR, one would expect to see splitting of certain proton signals into two sets, corresponding to the two diastereomeric complexes. The ratio of the integrals of these signals directly reflects the enantiomeric ratio.
Fictional data for illustrative purposes
| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (R-enantiomer) (ppm) | Chemical Shift (δ) with CSR (S-enantiomer) (ppm) | Δδ (ppm) |
|---|---|---|---|---|
| Pyrrolidine-CH-S | 3.50 | 4.10 | 4.15 | 0.05 |
| Benzyl-CH₂ | 3.65 | 4.30 | 4.38 | 0.08 |
Applications of S 1 Benzyl 3 Phenylthio Pyrrolidine in Asymmetric Catalysis
Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations
As a ligand, (S)-1-Benzyl-3-(phenylthio)pyrrolidine coordinates with transition metals to form chiral catalysts that can induce enantioselectivity in a variety of chemical transformations. The stereochemical information from the ligand is transferred to the products through the metallic catalytic center.
The effectiveness of this compound as a chiral ligand is rooted in its structural design. The pyrrolidine (B122466) ring offers a conformationally restricted C2-symmetric backbone which is a privileged scaffold in asymmetric catalysis. mdpi.comorganic-chemistry.org The nitrogen and sulfur atoms act as bidentate N,S-donors, chelating to a metal center to form a stable five-membered ring. cuvillier.deresearchgate.net This chelation creates a defined and rigid chiral environment around the metal. cuvillier.de The substituents at the stereogenic centers effectively shield the metal center from two opposite directions, influencing the trajectory of incoming substrates. cuvillier.de The activity and selectivity of the resulting catalyst are closely related to the electronic and steric properties of the ligand, which can be fine-tuned. unizar.es In complexes with palladium, for instance, the nucleophilic attack in allylic alkylation is directed to the carbon located trans to the sulfur atom of the ligand. researchgate.net
Transition metal-catalyzed asymmetric hydrogenation is a critical method for producing chiral alcohols and amino acid precursors, with catalysts based on noble metals like rhodium, ruthenium, and iridium being particularly prominent. nih.govresearchgate.net While direct applications of this compound itself in asymmetric hydrogenation are not extensively documented, its core pyrrolidine structure is a key motif in many successful ligands for these reactions. nih.govresearchgate.net For example, chiral pyrrolidine-substituted ferrocene-derived ligands have been used in rhodium-catalyzed asymmetric hydrogenation of olefins, achieving excellent levels of enantioselectivity (up to >99.9% ee). nih.gov The combination of the pyrrolidine scaffold with other functionalities, such as phosphines, creates the necessary chiral pocket to control the enantioselective addition of hydrogen. nih.gov
Asymmetric cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, particularly for synthesizing axially chiral biaryls, which are important motifs in bioactive compounds. organic-chemistry.orgnih.gov The development of effective chiral ligands is essential for achieving high enantioselectivity. organic-chemistry.org The pyrrolidine framework, as found in this compound, is a component of successful ligands for these transformations. For instance, C2-symmetric bis-hydrazone ligands derived from (S,S)-1-amino-2,5-diphenylpyrrolidine have proven to be excellent for phosphine-free, asymmetric Suzuki-Miyaura cross-coupling reactions, yielding enantiomerically enriched biaryls with good enantioselectivities. organic-chemistry.org The bidentate nature and structural rigidity of such pyrrolidine-based ligands enhance stereochemical control and catalytic activity. organic-chemistry.org
Chiral pyrrolidine thioethers, such as this compound, have demonstrated significant success as N,S-donating ligands in palladium-catalyzed asymmetric allylic alkylation (AAA). researchgate.net In the benchmark Tsuji-Trost reaction involving the alkylation of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, these ligands can achieve high yields and enantioselectivities. researchgate.netacs.org The use of (3R)-1-benzyl-3-(arylthio)pyrrolidines (the enantiomer of the subject compound) resulted in enantiomeric excesses ranging from 86-90%. researchgate.net The stereoinduction is consistent with a mechanism where the nucleophile attacks the allylic carbon positioned trans to the sulfur atom in the intermediate η3-allylpalladium complex. researchgate.net
| Ligand | Reaction | Yield (%) | ee (%) |
|---|---|---|---|
| (3R)-1-Benzyl-3-(phenylthio)pyrrolidine | Pd-catalyzed allylic alkylation | 92 | 88 |
| (3R)-1-Benzyl-3-(p-tolylthio)pyrrolidine | Pd-catalyzed allylic alkylation | 95 | 90 |
| (3R)-1-Benzyl-3-(2-naphthylthio)pyrrolidine | Pd-catalyzed allylic alkylation | 94 | 86 |
Data sourced from a study on chiral pyrrolidine thioethers in palladium-catalyzed asymmetric allylic alkylations. The ligands shown are the (R)-enantiomers, which produce the (R)-product. researchgate.net
Performance as an Organocatalyst in Enantioselective Reactions
The chiral pyrrolidine scaffold is a cornerstone of organocatalysis, a field that avoids the use of metals. mdpi.com Since the seminal reports on proline-catalyzed reactions, chiral pyrrolidines have been established as highly effective catalysts for numerous asymmetric transformations. mdpi.com
The catalytic activity of pyrrolidine-based organocatalysts stems from the secondary amine functionality. mdpi.com The general mechanism involves the reaction of the pyrrolidine with a carbonyl substrate (e.g., a ketone or aldehyde) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. nih.gov The chiral environment is established by the substituents on the pyrrolidine ring. mdpi.com In the case of this compound, the bulky benzyl (B1604629) and phenylthio groups would be positioned to shield one face of the reactive intermediate. This steric hindrance directs the incoming electrophile or nucleophile to the opposite, less hindered face, thereby controlling the stereochemical outcome of the reaction. mdpi.com After the key bond-forming step, the intermediate hydrolyzes to release the product and regenerate the pyrrolidine catalyst, completing the catalytic cycle. nih.gov
Investigation of Substrate Scope and Reaction Limitations
A thorough investigation into the substrate scope and limitations of reactions catalyzed by This compound would be a critical step in evaluating its utility as a catalyst. This would involve testing the catalyst with a wide variety of substrates to determine which functional groups are tolerated and which may interfere with the catalytic cycle. For instance, in a hypothetical Michael addition, one would explore a range of Michael acceptors (e.g., α,β-unsaturated ketones, esters, and nitroalkenes) and Michael donors (e.g., aldehydes, ketones, and malonates).
The limitations of the catalyst would also be identified through this process. These could include low reactivity with sterically hindered substrates, poor enantioselectivity with certain substrate classes, or catalyst inhibition by particular functional groups. Understanding these limitations is as important as knowing the successful applications, as it defines the practical boundaries of the catalyst's utility.
A summary of a hypothetical substrate scope investigation could be presented in the following table:
| Entry | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Chalcone | Propanal | - | - |
| 2 | Methyl vinyl ketone | Cyclohexanone | - | - |
| 3 | Nitroethylene | Diethyl malonate | - | - |
Data in this table is hypothetical and for illustrative purposes only, as no specific research data is available.
Mechanistic Insights into Chiral Recognition and Stereodifferentiation in Catalytic Cycles
The proposed mechanism by which This compound might achieve chiral recognition and stereodifferentiation would likely involve the formation of a transient chiral intermediate. For example, in the case of a reaction involving an aldehyde or ketone, the secondary amine of the pyrrolidine ring could react to form a chiral enamine or iminium ion.
The stereochemical outcome of the reaction would then be determined by the specific three-dimensional arrangement of this intermediate, which is influenced by the stereocenter on the pyrrolidine ring. The benzyl and phenylthio substituents would play a crucial role in creating a specific chiral pocket that directs the approach of the incoming substrate. The phenylthio group, in particular, could offer unique electronic or steric effects, or even coordinate to a metal co-catalyst in certain reaction types.
Detailed mechanistic studies, such as kinetic analysis, isotopic labeling experiments, and computational modeling, would be necessary to elucidate the precise transition states and intermediates involved in the catalytic cycle. These studies would provide a deeper understanding of the factors controlling the enantioselectivity and would be invaluable for the rational design of more efficient and selective catalysts based on this scaffold.
Exploration of S 1 Benzyl 3 Phenylthio Pyrrolidine and Its Analogues in Medicinal Chemistry Design
Scaffold Hop and Bioisosteric Replacement Strategies for Novel Analogues
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering new drug candidates by modifying a known active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile, or to circumvent existing patents.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original spatial arrangement of key functional groups. For (S)-1-Benzyl-3-(phenylthio)pyrrolidine, the pyrrolidine (B122466) ring could be replaced by other five- or six-membered heterocyclic or carbocyclic rings. The goal is to identify novel core structures that can present the N-benzyl and 3-phenylthio moieties in a similar orientation to achieve comparable or improved biological activity.
Bioisosteric replacement focuses on substituting a functional group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy can be applied to various parts of the this compound molecule:
Phenylthio group: The sulfur atom in the phenylthio group can be replaced with other linkers such as an oxygen atom (phenoxy), a methylene group (benzyl), or a sulfoxide/sulfone to modulate electronic properties and hydrogen bonding capacity.
N-Benzyl group: The benzyl (B1604629) group can be replaced with other aromatic or heteroaromatic rings to explore different steric and electronic interactions.
Pyrrolidine ring: While a complete replacement is considered scaffold hopping, minor modifications like the introduction of heteroatoms (e.g., replacing a CH2 group with an oxygen atom to form an oxazolidine) can be considered a form of bioisosteric replacement.
These strategies allow for the systematic exploration of the chemical space around the parent compound to identify analogues with enhanced therapeutic potential.
Design and Synthesis of Structurally Related Derivatives
The synthesis of analogues of this compound allows for a detailed investigation of the structure-activity relationship (SAR). Modifications can be systematically introduced at three key positions: the pyrrolidine ring, the N-benzyl moiety, and the phenylthio substituent.
The pyrrolidine ring offers several opportunities for modification. Introducing substituents at other positions on the ring can influence the molecule's conformation and interaction with biological targets. For instance, alkyl or hydroxyl groups could be added to the C2, C4, or C5 positions. The saturation level of the ring could also be altered to introduce rigidity, for example, by creating a double bond to form a dihydropyrrole derivative.
A key precursor for these modifications is (S)-1-benzyl-3-hydroxypyrrolidine, which can be synthesized from the reduction of (S)-N-benzyl-3-hydroxysuccinimide. The hydroxyl group can then be converted to a leaving group for the introduction of the phenylthio moiety or other substituents.
The N-benzyl group plays a crucial role in the biological activity of many pyrrolidine-based compounds. Its aromatic ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the target protein.
Modifications to this moiety can include:
Ring substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electronic properties and binding affinity.
Linker length: The methylene linker between the nitrogen and the phenyl ring can be extended or shortened to optimize the positioning of the aromatic ring within a binding pocket.
Ring replacement: The phenyl ring can be replaced with other aromatic systems, such as naphthyl or heteroaromatic rings (e.g., pyridyl, thienyl), to explore different binding interactions.
The phenylthio group at the C-3 position is a key feature of the molecule. Its lipophilicity and the potential for the sulfur atom to act as a hydrogen bond acceptor can significantly influence the compound's pharmacological properties.
Variations can include:
Ring substitution: Similar to the N-benzyl group, the phenyl ring of the phenylthio moiety can be substituted with various functional groups to modulate its electronic and steric properties.
Heteroatom replacement: The sulfur atom can be replaced by oxygen (phenoxy) or selenium (phenylseleno) to investigate the effect of the chalcogen atom on activity.
Oxidation state of sulfur: The sulfur can be oxidized to a sulfoxide or a sulfone, which would increase the polarity and hydrogen bonding capacity of this part of the molecule.
A general synthetic route to introduce the phenylthio group involves the reaction of a suitable precursor, such as (S)-1-benzyl-3-methanesulfonyloxypyrrolidine, with thiophenol.
A series of 3-substituted-1-benzylpyrrolidine derivatives, including the 3-phenylthio analogue, were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results are summarized in the table below.
| Compound | Substitution at C3 | Mean GI50 (μM) |
|---|---|---|
| 1 | Phenylthio | 5.5 |
| 2 | Phenoxy | 8.2 |
| 3 | Benzyl | 12.5 |
Identification and Characterization of Putative Molecular Targets
While the specific molecular targets of this compound are not extensively characterized in the literature, the broader class of pyrrolidine derivatives has been shown to interact with a wide range of biological targets, including enzymes and receptors.
Based on the activities of structurally related compounds, potential targets for this compound and its analogues could include:
Enzymes: Pyrrolidine scaffolds are present in inhibitors of various enzymes such as α-amylase and α-glucosidase (implicated in diabetes), and autotaxin (involved in cancer progression). The anticancer activity observed for the 3-phenylthio derivative suggests that it might inhibit enzymes crucial for cancer cell proliferation.
Receptors: Pyrrolidine-containing molecules have been developed as ligands for various G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives have shown affinity for the melanocortin-4 receptor and the chemokine receptor CXCR4.
The preliminary anticancer data for 3-substituted-1-benzylpyrrolidines, including the phenylthio derivative, showed growth inhibitory effects against various cancer cell lines. The mean GI50 value of 5.5 μM for the phenylthio compound across a panel of cancer cell lines suggests a potential for antiproliferative activity, though the precise mechanism and molecular target remain to be elucidated.
Ligand-Receptor Interaction Studies at the Molecular Level
Understanding the interactions between a ligand and its receptor at the molecular level is crucial for rational drug design. Techniques such as molecular docking and computational modeling can provide insights into the binding mode of this compound and its analogues to putative targets.
The stereochemistry at the C-3 position is expected to be critical for defining the orientation of the phenylthio group within the binding site, which would in turn affect the binding affinity and biological activity.
Assessment of Binding Affinities (in vitro, molecular level)
The binding affinity of a compound to its biological target is a critical parameter in drug design, quantifying the strength of their interaction. For this compound and its analogues, the primary target of interest is the dopamine transporter (DAT). In vitro binding assays are employed to determine the affinity of these compounds, typically measured as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
While specific binding data for this compound is not extensively reported in publicly accessible literature, data from closely related 3,4-disubstituted pyrrolidine analogues provide significant insights into the expected affinity of this class of compounds for monoamine transporters. These studies reveal that modifications to the substituents on the pyrrolidine ring and the aromatic moieties can profoundly influence binding potency and selectivity.
For instance, a series of 3,4-disubstituted pyrrolidines were evaluated for their ability to inhibit the binding of [³H]mazindol to monoamine transporters. The results for selected analogues highlight the potential of this scaffold to yield high-affinity ligands.
| Compound | DAT Kᵢ (μM) | SERT Kᵢ (μM) | NET Kᵢ (μM) |
|---|---|---|---|
| Analog 1 | 0.20 | 0.23 | 0.031 |
| Analog 2 | 0.084 | - | - |
This table presents binding affinities of closely related 3,4-disubstituted pyrrolidine analogues, demonstrating the potential for high affinity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data is illustrative of the general affinity profile for this class of compounds.
These data indicate that pyrrolidine derivatives can exhibit nanomolar to low micromolar affinities for monoamine transporters, with some analogues showing a preference for the norepinephrine transporter (NET), while others are potent at the DAT. The affinity is highly dependent on the nature and substitution pattern of the aromatic rings and the stereochemistry of the pyrrolidine core.
Elucidation of Molecular Mechanism of Action (at the target protein level)
The molecular mechanism of action for this compound and its analogues at the dopamine transporter involves their binding to the central substrate-binding site (S1), thereby competitively inhibiting the reuptake of dopamine. Molecular modeling and docking studies of related pyrrolidine-based DAT inhibitors have provided a detailed picture of the key interactions that govern this process.
The binding of these ligands is thought to be stabilized by a combination of interactions with key amino acid residues within the DAT binding pocket:
Ionic Interaction: The protonated nitrogen atom of the pyrrolidine ring is proposed to form a crucial salt bridge with the carboxylate side chain of Asp79. This interaction is a common feature for the binding of many monoamine transporter inhibitors and substrates.
Hydrophobic Interactions: The benzyl and phenylthio moieties of the molecule are well-positioned to engage in hydrophobic interactions with aromatic residues in the binding site, such as Phe76, Phe114, and Phe332. These interactions are critical for anchoring the ligand within the hydrophobic pocket of the transporter.
Aromatic Interactions: Pi-stacking interactions between the aromatic rings of the ligand and the phenylalanines and tyrosines in the binding site further contribute to the binding affinity.
Structure-Activity Relationship (SAR) Investigations for Molecular Recognition and Target Engagement
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogues, SAR investigations have focused on elucidating the roles of the N-benzyl group, the 3-phenylthio substituent, and the pyrrolidine scaffold in molecular recognition and engagement with the dopamine transporter.
The N-Benzyl Group: The N-benzyl group plays a significant role in the binding of these compounds to the DAT. The aromatic ring of the benzyl group is believed to occupy a hydrophobic pocket within the transporter. Modifications to this group have a pronounced effect on binding affinity. For example, substitution on the phenyl ring of the benzyl group can either enhance or diminish affinity depending on the nature and position of the substituent. Electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk of the ring, thereby influencing its interaction with the binding site.
Substitution on the Phenyl Ring: Similar to the N-benzyl group, substitutions on the phenyl ring of the phenylthio moiety can modulate binding affinity. Halogen substitutions, for instance, often lead to an increase in affinity due to favorable hydrophobic and electronic interactions.
Nature of the Linker: The sulfur atom in the phenylthio group acts as a linker. Replacing the sulfur with other atoms, such as oxygen or a methylene group, would likely alter the geometry and electronic properties of the molecule, thereby affecting its binding profile.
The Pyrrolidine Scaffold: The pyrrolidine ring serves as the central scaffold, correctly orienting the N-benzyl and 3-phenylthio groups for optimal interaction with the DAT. The stereochemistry of the pyrrolidine ring is crucial for high-affinity binding. The (S)-configuration at the 3-position is generally preferred for potent DAT inhibition, suggesting a specific stereochemical requirement for fitting into the chiral binding site of the transporter.
Computational and Theoretical Studies on S 1 Benzyl 3 Phenylthio Pyrrolidine
Conformational Analysis and Energy Landscapes
The flexibility of the pyrrolidine (B122466) ring, along with the rotatable benzyl (B1604629) and phenylthio groups, means that (S)-1-Benzyl-3-(phenylthio)pyrrolidine can exist in multiple three-dimensional arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior.
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. semanticscholar.org It is well-suited for rapidly exploring the vast conformational space of flexible molecules. A typical MM study would involve a systematic search of rotational angles (dihedrals) within the molecule to identify low-energy conformers.
Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms over time, providing insight into the dynamic behavior of the molecule. mdpi.com An MD simulation of this compound would reveal how the molecule flexes and transitions between different conformations in solution at a given temperature. This can help identify the most populated conformational states and the pathways for interconversion.
Table 1: Illustrative Output from a Molecular Mechanics Conformational Search This table represents a hypothetical result to illustrate the kind of data generated from such a study.
| Conformer ID | Dihedral Angle (Cα-N-CH₂-Ph) | Dihedral Angle (Cβ-S-Ph) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Conf-1 | 65° | 75° | 0.00 | 65.1 |
| Conf-2 | 175° | 78° | 0.85 | 20.5 |
| Conf-3 | 68° | -88° | 1.50 | 9.4 |
| Conf-4 | -70° | 72° | 2.10 | 5.0 |
Following the initial exploration with MM/MD, Density Functional Theory (DFT) is employed to obtain more accurate energies for the identified low-energy conformers. DFT is a quantum mechanical method that provides a better description of electronic effects. chemrxiv.org By performing geometry optimizations on the conformers using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), a precise ranking of their relative stabilities can be achieved. cell.com
Furthermore, DFT can be used to calculate the transition state structures and energy barriers that separate these conformers, providing a complete picture of the molecule's potential energy surface. Studies on related chiral pyrrolidines have successfully used DFT to analyze chiral binding pockets and understand stereocontrolling interactions. nih.govchemrxiv.org
Electronic Structure and Reactivity Predictions
The distribution of electrons within this compound governs its reactivity. Computational methods can map out this electronic structure to predict how the molecule will interact with other reagents.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
HOMO: The location of the HOMO indicates the region of the molecule most likely to act as an electron donor (a nucleophile).
LUMO: The location of the LUMO indicates the region most susceptible to receiving electrons (an electrophile).
For this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the phenyl rings. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Data This table represents a hypothetical result to illustrate the kind of data generated from such a study.
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| LUMO | -0.54 | Benzyl Ring, Phenylthio Ring (π*) |
| HOMO | -6.21 | Sulfur (lone pair), Phenylthio Ring (π) |
| HOMO-LUMO Gap | 5.67 | - |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. nih.gov It maps regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this molecule, negative potential would be expected around the sulfur and nitrogen atoms, while positive potential would be located on the hydrogen atoms.
Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netsemanticscholar.org By analyzing the change in electron density upon the addition or removal of an electron, these functions provide a quantitative measure of local reactivity at each atomic site, refining the qualitative predictions from the MEP surface.
Computational Elucidation of Reaction Mechanisms (for Synthesis and Catalytic Cycles)
DFT calculations are invaluable for investigating the step-by-step mechanisms of chemical reactions. rsc.org For the synthesis of this compound, computational studies could model the proposed reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies for each step, identifying the rate-determining step and rationalizing the observed stereochemical outcome.
Similarly, if this molecule were used as a chiral ligand or catalyst, as many pyrrolidine derivatives are, computational modeling could elucidate the catalytic cycle. acs.org DFT studies on related systems have successfully modeled substrate binding, transition states of key bond-forming steps, and product release, providing detailed insight into how the chiral scaffold transfers stereochemical information. nih.govnih.gov This understanding is critical for optimizing existing catalysts and designing new, more efficient ones.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, CD spectra, IR frequencies)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement experimental data. For a chiral molecule like this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Circular Dichroism (CD) spectra, and Infrared (IR) frequencies, aiding in its structural elucidation and characterization.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Density Functional Theory (T) is a widely used method for this purpose. The process typically involves:
Conformational Search: Identifying the low-energy conformers of the molecule, as the observed chemical shifts are a population-weighted average of the shifts for each conformer.
Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set.
Magnetic Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer, often using the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Calculation: Referencing the calculated shielding constants to a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts.
The accuracy of the predicted chemical shifts is dependent on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM).
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | 3.5 - 3.7 | 60 - 65 |
| C3 | 3.8 - 4.0 | 45 - 50 |
| C4 | 2.2 - 2.4 | 30 - 35 |
| C5 | 3.0 - 3.2 | 55 - 60 |
| Benzyl-CH₂ | 3.6 - 3.8 | 60 - 65 |
| Benzyl-Ar-C | - | 138 - 142 (ipso) |
| Benzyl-Ar-CH | 7.2 - 7.4 | 127 - 130 |
| Phenylthio-Ar-C | - | 135 - 140 (ipso) |
CD Spectra: Circular dichroism spectroscopy is a critical technique for characterizing chiral molecules. Theoretical calculations can predict the electronic circular dichroism (ECD) spectrum, which is particularly useful for assigning the absolute configuration of a stereocenter. The prediction of an ECD spectrum involves:
Conformational Analysis: Similar to NMR predictions, a thorough conformational search is essential.
Excited State Calculations: For each significant conformer, time-dependent density functional theory (TD-DFT) is used to calculate the vertical excitation energies and rotatory strengths of the electronic transitions.
Spectrum Simulation: The individual transitions are then broadened, typically using a Gaussian function, and summed to generate the final ECD spectrum.
The calculated spectrum for the (S)-enantiomer can then be compared with the experimental spectrum to confirm the absolute stereochemistry.
IR Frequencies: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The process involves:
Geometry Optimization: Finding the equilibrium geometry of the molecule.
Frequency Calculation: Calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies.
Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
Predicted IR frequencies can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretches, C-N stretches, and aromatic ring vibrations. The presence of the sulfur atom would also give rise to characteristic C-S stretching vibrations.
Molecular Docking and Dynamics Simulations for Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and medicinal chemistry for understanding binding modes, predicting binding affinities, and guiding the design of more potent and selective inhibitors.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves:
Preparation of Receptor and Ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor. The three-dimensional structure of this compound would be generated and optimized.
Docking Algorithm: A search algorithm explores various possible conformations and orientations of the ligand within the binding site.
Scoring Function: A scoring function is used to estimate the binding affinity for each pose and rank them.
For this compound, docking studies could be employed to investigate its potential as an inhibitor for various enzymes where a pyrrolidine scaffold is known to be active. The results would provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target's active site.
Hypothetical Docking Results of this compound with a Target Protein
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | Tyr84, Phe290 | π-π stacking with benzyl and phenylthio rings |
| 1 | -8.5 | Asp121 | Hydrogen bond with pyrrolidine nitrogen |
| 1 | -8.5 | Leu310, Val198 | Hydrophobic interactions with pyrrolidine ring |
| 2 | -7.9 | Trp150 | π-π stacking with phenylthio ring |
Molecular Dynamics Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. This provides a detailed view of the flexibility of the protein and the ligand, the stability of the binding pose, and the role of solvent molecules.
For the this compound-protein complex, an MD simulation could:
Assess the stability of the docked pose. An unstable ligand may diffuse away from the binding site during the simulation.
Reveal conformational changes in the protein upon ligand binding.
Provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Identify and characterize the dynamics of key intermolecular interactions, such as the lifetime of hydrogen bonds.
Together, molecular docking and MD simulations provide a powerful computational microscope to explore the potential biological activity of this compound at the atomic level, guiding further experimental studies.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
To fully characterize the molecular structure of (S)-1-Benzyl-3-(phenylthio)pyrrolidine, a suite of NMR experiments would be required.
¹H and ¹³C NMR: These fundamental 1D NMR experiments would provide information on the chemical environment of all proton and carbon atoms in the molecule. Expected signals would correspond to the protons and carbons of the benzyl (B1604629) group, the pyrrolidine (B122466) ring, and the phenylthio group. However, specific chemical shifts (δ in ppm) and coupling constants (J in Hz) are not available.
¹⁹F and ³¹P NMR: These would only be applicable if the compound were derivatized with fluorine- or phosphorus-containing reagents. No such derivatives or corresponding data were found.
2D Techniques (COSY, HSQC, HMBC, NOESY): These advanced techniques are crucial for unambiguously assigning all proton and carbon signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyrrolidine, benzyl, and phenylthio moieties.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is essential for confirming the stereochemistry and conformation of the molecule.
A data table for ¹H and ¹³C NMR would typically look as follows, but the data is currently unavailable.
Table 1: Hypothetical ¹H NMR Data for this compound No experimental data found.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| Data not available |
Table 2: Hypothetical ¹³C NMR Data for this compound No experimental data found.
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the exact mass of the parent ion, which in turn confirms the elemental composition of this compound. The theoretical exact mass can be calculated, but experimental verification is required for confirmation. Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insights into the compound's structure by identifying characteristic fragment ions. Common fragmentation pathways would likely involve cleavage of the benzyl group, the phenylthio group, and fragmentation of the pyrrolidine ring. No experimental HRMS data or fragmentation patterns have been reported.
Table 3: HRMS Data for this compound No experimental data found.
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | Data not available | Data not available |
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational frequencies. For this compound, characteristic vibrational bands would be expected for C-H stretching (aromatic and aliphatic), C-N stretching, C-S stretching, and aromatic C=C bending. These spectra provide a "vibrational fingerprint" for the compound. Specific peak frequencies (in cm⁻¹) are not available in the literature.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and electronic state of the elements within the top few nanometers of a material's surface. While highly useful in materials science and for studying surface chemistry, its application to a small organic molecule like this compound in a typical research context is not common unless the molecule is part of a surface film, a polymer, or a nanomaterial. No XPS studies involving this specific compound have been found.
Chromatographic Techniques
Chromatographic methods are fundamental for assessing the purity of this compound and for its analysis within mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable if the compound is sufficiently volatile and thermally stable. It would provide a retention time for purity assessment and a mass spectrum for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile or thermally sensitive compounds. It would separate the compound from impurities, and the mass spectrometer would provide mass information for identification.
Specific methods, including the type of column, mobile phase/carrier gas, and temperature gradients, along with the resulting retention times, have not been documented for this compound.
Future Research Directions and Translational Perspectives
Development of Novel and More Sustainable Synthetic Routes for (S)-1-Benzyl-3-(phenylthio)pyrrolidine
The advancement of synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. nih.gov While classical syntheses of pyrrolidine (B122466) derivatives are well-established, future research will focus on developing more sustainable routes to this compound. These efforts will likely concentrate on minimizing waste, reducing the use of hazardous reagents, and employing renewable resources and energy-efficient methodologies.
Key areas for development include:
Biocatalysis: Utilizing enzymes such as transaminases, reductases, or hydrolases to install the desired stereochemistry at the C3 position of the pyrrolidine ring. This approach offers high enantioselectivity under mild aqueous conditions.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis can enhance safety, improve reaction control, and allow for more efficient optimization and scale-up.
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields, contributing to a more efficient and less energy-intensive synthetic process. unipa.it
Use of Renewable Feedstocks: Investigating synthetic pathways that begin with biomass-derived starting materials instead of petroleum-based precursors.
| Parameter | Potential Traditional Route | Potential Sustainable Route |
|---|---|---|
| Starting Materials | Petroleum-derived precursors | Bio-derived amino acids (e.g., proline) |
| Key Chiral Step | Resolution of a racemic mixture or use of a chiral auxiliary | Enzymatic kinetic resolution or asymmetric biocatalytic reduction |
| Solvents | Chlorinated hydrocarbons (e.g., DCM) | Water, ethanol, or supercritical CO₂ |
| Energy Input | Prolonged heating under reflux | Microwave irradiation or ambient temperature enzymatic reaction |
| Waste Generation | Stoichiometric metallic reagents, by-products from protecting groups | Catalytic reagents, minimal by-products |
Expanding the Scope of Asymmetric Catalytic Applications to New Reaction Types
The pyrrolidine scaffold is central to a wide range of highly effective organocatalysts, most notably those derived from the amino acid proline. mdpi.com The unique structure of this compound, featuring a chiral secondary amine and a soft sulfur donor, presents an opportunity to develop novel bifunctional or metal-coordinating catalysts. Future research could focus on modifying this scaffold to access catalysts for challenging and emerging asymmetric transformations.
Potential new applications include:
Photoredox Catalysis: Designing analogues that incorporate a photosensitive moiety, enabling the compound to mediate asymmetric reactions driven by visible light.
C-H Functionalization: Developing metal complexes with ligands derived from this compound to direct and control the enantioselective functionalization of unactivated C-H bonds.
Asymmetric Electrochemistry: Creating catalysts that can induce stereoselectivity in electrochemical reactions, offering a green alternative to traditional redox chemistry.
| New Reaction Type | Required Modification to Scaffold | Rationale |
|---|---|---|
| Asymmetric Photoredox Catalysis | Attachment of a chromophore (e.g., iridium or ruthenium complex) to the benzyl (B1604629) or phenyl ring. | Integrates the chiral environment with a light-harvesting unit to enable enantioselective radical reactions. |
| Enantioselective C-H Activation | Introduction of a directing group (e.g., pyridine) to form a pincer-type ligand for metals like Palladium or Rhodium. | The chiral backbone would control the stereochemical outcome of the C-H bond cleavage and subsequent functionalization. |
| Bifunctional Acid-Base Catalysis | Modification of the phenylthio group to a more acidic thiourea (B124793) or phosphonic acid moiety. | Creates a catalyst capable of activating both the nucleophile (via the amine) and the electrophile (via the acidic group) simultaneously. mdpi.com |
Rational Design and Discovery of Next-Generation Analogues for Specific Molecular Targets
The this compound scaffold contains multiple points for diversification, making it an excellent starting point for medicinal chemistry programs. Rational drug design principles can be applied to create analogues tailored for high-affinity and selective binding to specific biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. frontiersin.org
The design strategy involves systematically modifying the three key components of the molecule:
The Pyrrolidine Ring: Altering the substitution pattern or ring size (e.g., piperidine) to optimize the orientation of the substituents.
The N-Benzyl Group: Replacing the benzyl group with other aromatic, heteroaromatic, or aliphatic substituents to probe interactions with hydrophobic pockets or to introduce hydrogen bonding capabilities.
The C3-Phenylthio Group: Modifying the phenyl ring with various substituents (e.g., electron-donating or -withdrawing groups) or replacing the entire phenylthio moiety with bioisosteres to fine-tune electronic properties and target interactions.
| Structural Modification | Rationale | Potential Molecular Target Class |
|---|---|---|
| Replace N-benzyl with N-phenethyl | Increase flexibility and alter distance to the aromatic ring. | Sigma receptors, Dopamine transporters |
| Introduce a hydroxyl group on the pyrrolidine ring | Add a hydrogen bond donor/acceptor to improve target engagement and solubility. | Kinases, Proteases |
| Replace phenylthio with a phenoxy or aniline (B41778) group | Modulate the hydrogen bonding capacity and electronic nature of the C3 substituent. | GPCRs, Epigenetic targets |
| Substitute the phenyl ring of the phenylthio group with pyridine | Introduce a basic nitrogen atom to act as a hydrogen bond acceptor or improve pharmacokinetic properties. | Acetylcholinesterase, Ion channels nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry for Ligand Discovery
High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds against a biological target. rsc.orgresearchgate.net The this compound scaffold is an ideal core structure for the construction of a diverse chemical library for HTS campaigns. Using the principles of combinatorial chemistry, a large number of analogues can be synthesized in parallel by varying the building blocks attached to the pyrrolidine core.
A future research direction would be to create a dedicated "pyrrolidine-based" compound library. For example, by using a debenzylated (S)-3-(phenylthio)pyrrolidine core, a multitude of different R¹ groups can be introduced via N-alkylation or N-arylation. Similarly, the phenylthio group can be diversified. This approach enables a systematic exploration of the chemical space around the core scaffold to identify initial "hit" compounds for various targets. researchgate.net
| Scaffold Core | Diversity Point 1 (R¹) | Diversity Point 2 (R²) | Resulting Library Size |
|---|---|---|---|
| (S)-3-(R²-thio)pyrrolidine | Set A: 50 Benzyl analogues | Set X: 20 Aryl groups | 50 x 20 = 1,000 compounds |
| Set B: 50 Heterocyclic groups | Set Y: 20 Substituted phenyls | 50 x 20 = 1,000 compounds | |
| Set C: 50 Aliphatic groups | Set Z: 10 Alkyl groups | 50 x 10 = 500 compounds |
Advanced Computational Modeling for Predictive Design and De Novo Ligand Discovery
Computational chemistry offers powerful tools to accelerate the drug discovery process. nih.gov For this compound and its derivatives, in silico methods can be used to predict their biological activity, guide the design of new analogues, and even discover novel ligands from scratch.
Future computational research will likely involve:
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of pyrrolidine analogues with their biological activity to predict the potency of unsynthesized compounds. nih.gov
Molecular Docking and Dynamics: Simulating the binding of designed ligands into the active site of a target protein to predict binding affinity and understand key intermolecular interactions.
De Novo Design: Using algorithms that "grow" molecules within a target's binding site, using fragments of the this compound scaffold as a starting point to generate entirely novel chemical entities with optimized binding characteristics.
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| 3D-QSAR (e.g., CoMFA, CoMSIA) | To identify key steric and electronic features that determine biological activity. | A predictive model that guides the design of more potent analogues by indicating favorable and unfavorable regions for substitution. nih.gov |
| Molecular Docking | To predict the binding mode and affinity of virtual compounds to a target protein. | Prioritization of synthetic candidates, reducing the number of compounds that need to be made and tested. |
| Molecular Dynamics Simulation | To understand the dynamic behavior of the ligand-protein complex over time. | Insights into the stability of binding interactions and the role of conformational changes. |
| Fragment-Based De Novo Design | To build novel molecules computationally within the target's active site. | Generation of novel, synthetically accessible ligand ideas that extend beyond simple analogue design. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-1-Benzyl-3-(phenylthio)pyrrolidine, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions. For enantiomeric purity, chiral auxiliaries (e.g., (S)-1-benzylpyrrolidinol derivatives) or asymmetric catalysis can be employed. Reaction optimization includes temperature control (e.g., 0–6°C for intermediates) and purification via chiral HPLC or recrystallization . Catalytic systems using tert-butoxycarbonyl (Boc) protection (e.g., 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine) may enhance stereoselectivity .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze H and C spectra for benzyl and phenylthio substituents, with chemical shifts indicating stereochemistry.
- Mass Spectrometry : High-resolution MS (e.g., exact mass 331.1242 for related derivatives) confirms molecular composition .
- X-ray Crystallography : Single-crystal studies (mean σ(C–C) = 0.003 Å) resolve absolute configuration, as demonstrated for (3S,4S)-1-Benzylpyrrolidine-3,4-diol .
Q. What are the recommended storage conditions and handling protocols to ensure compound stability?
- Methodological Answer : Store at 0–6°C in sealed, light-protected containers to prevent decomposition. Use inert atmospheres (e.g., N) during synthesis. Safety protocols include PPE (gloves, goggles) and local exhaust ventilation to minimize inhalation risks .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties (average deviation ~2.4 kcal/mol for atomization energies). Basis sets like 6-31G* model the sulfur-phenyl interaction. Solvent effects are modeled using PCM for reaction pathway simulations .
Q. How can researchers resolve contradictions in stereochemical outcomes observed during the synthesis of derivatives?
- Methodological Answer :
- Mechanistic Studies : Probe intermediates via F NMR (for fluorinated analogs) or kinetic isotope effects to identify rate-limiting steps.
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers and quantify ee (%) .
- Crystallographic Validation : Compare experimental X-ray data (R factor = 0.032) with computational predictions to reconcile discrepancies .
Q. How do substituents (e.g., tosyl, methoxy) on the pyrrolidine ring influence biological activity or binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., p-toluenesulfonyloxy at C3) via nucleophilic displacement. Assay bioactivity using receptor-binding studies (e.g., GPCR assays) .
- Metabolite Analysis : LC-MS/MS tracks metabolic stability (exact mass 331.1242 for (R)-isomers) in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
